(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride (1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2757961-63-8
VCID: VC11577133
InChI: InChI=1S/C11H12N2S.2ClH/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9;;/h1-7,10H,8,12H2;2*1H/t10-;;/m0../s1
SMILES:
Molecular Formula: C11H14Cl2N2S
Molecular Weight: 277.2 g/mol

(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride

CAS No.: 2757961-63-8

Cat. No.: VC11577133

Molecular Formula: C11H14Cl2N2S

Molecular Weight: 277.2 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride - 2757961-63-8

Specification

CAS No. 2757961-63-8
Molecular Formula C11H14Cl2N2S
Molecular Weight 277.2 g/mol
IUPAC Name (1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C11H12N2S.2ClH/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9;;/h1-7,10H,8,12H2;2*1H/t10-;;/m0../s1
Standard InChI Key COCRUNVQUMOGMO-XRIOVQLTSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C2=NC=CS2)N.Cl.Cl
Canonical SMILES C1=CC=C(C=C1)CC(C2=NC=CS2)N.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

(1S)-2-Phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride is a dihydrochloride salt of a chiral thiazole-containing amine. Its molecular formula is C₁₁H₁₄Cl₂N₂S, with a molecular weight of 277.2 g/mol . The compound’s IUPAC name reflects its stereochemistry at the first carbon, where the (1S) configuration denotes the spatial arrangement of substituents around the chiral center. The structure comprises a thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) linked to a phenyl group via an ethanamine backbone, protonated as a dihydrochloride salt to enhance solubility .

Key Structural Features:

  • Thiazole Ring: Contributes to aromatic stability and potential biological interactions.

  • Phenyl Group: Introduces hydrophobicity and influences binding affinity.

  • Chiral Center: The (1S) configuration may dictate stereoselective interactions in biological systems.

Table 1: Basic Physicochemical Properties

PropertyValueSource
CAS Number2757961-63-8
Molecular FormulaC₁₁H₁₄Cl₂N₂S
Molecular Weight277.2 g/mol
Solubility10 mM in DMSO
Storage ConditionsInert atmosphere, room temperature

Physicochemical and Stability Profiles

The dihydrochloride salt form enhances aqueous solubility compared to the free base, making it suitable for in vitro assays. Key stability considerations include:

  • pH Sensitivity: Protonation states of the amine group may affect solubility and reactivity.

  • Hygroscopicity: The salt form may absorb moisture, necessitating storage under anhydrous conditions .

  • Thermal Stability: Decomposition temperatures remain undocumented, but typical thiazole derivatives degrade above 200°C.

ParameterSpecificationSource
Solubility in DMSO10 mM
Recommended StorageSealed container, inert gas, 20–25°C

Comparative Analysis with Analogous Thiazole Derivatives

To contextualize its potential applications, (1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride is compared to structurally related compounds:

(S)-Dolaphenine Hydrochloride (CAS 135383-60-7)

  • Molecular Formula: C₁₁H₁₃ClN₂S

  • Molecular Weight: 240.75 g/mol

  • Key Difference: Monohydrochloride salt with a distinct stereochemical profile .

2-(5-Methyl-4-Phenyl-1,3-Thiazol-2-Yl)Ethan-1-Amine Dihydrochloride

  • Molecular Formula: C₁₂H₁₆Cl₂N₂S

  • Structural Variation: Additional methyl group on the thiazole ring, altering electronic properties and bioavailability.

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaKey FeaturePotential Application
(1S)-2-Phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochlorideC₁₁H₁₄Cl₂N₂SChiral center, dihydrochlorideDrug intermediate
(S)-Dolaphenine hydrochlorideC₁₁H₁₃ClN₂SMonohydrochlorideAntimicrobial research

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator